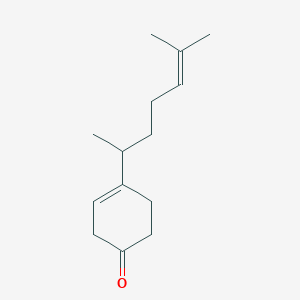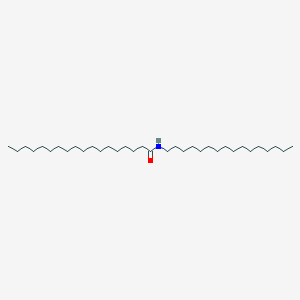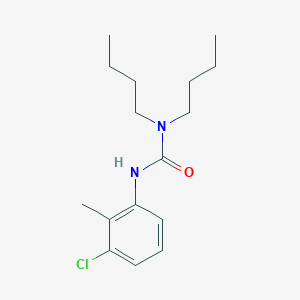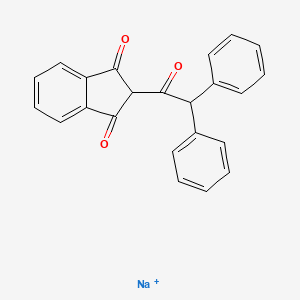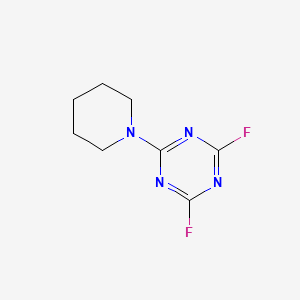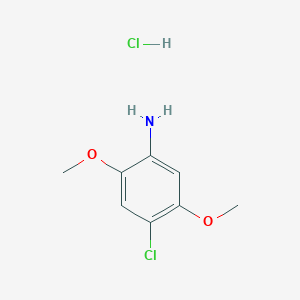
4-Chloro-2,5-dimethoxyaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-dimethoxyaniline;hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures (80° to 110°C) and pressures (5 to 50 atmospheres). This reaction is carried out in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst and a compound that gives a pH of 8 to 10 in aqueous solution .
Industrial Production Methods
Industrial production methods for 4-Chloro-2,5-dimethoxyaniline typically involve similar catalytic reduction processes, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-4-chloroaniline
- 4-Chloro-2,5-dimethoxyacetyl acetanilide
- 4-Chloro-2,5-dimethoxynitrobenzene
Uniqueness
4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
85518-75-8 |
|---|---|
Molecular Formula |
C8H11Cl2NO2 |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-6(10)8(12-2)3-5(7)9;/h3-4H,10H2,1-2H3;1H |
InChI Key |
MULHLQUBGSCPTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


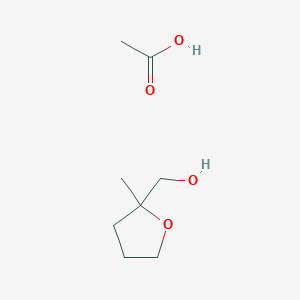
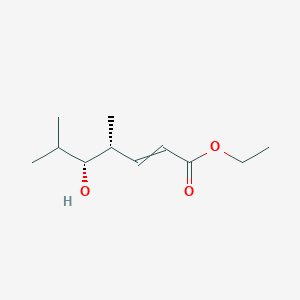
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
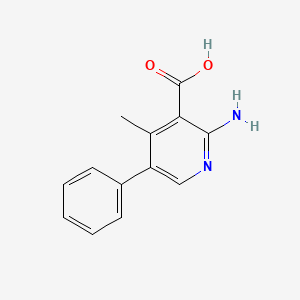
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
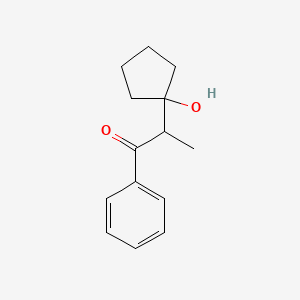
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
